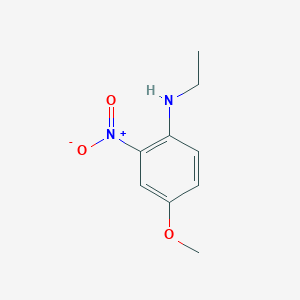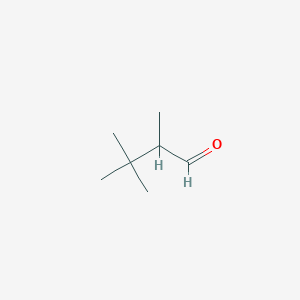
2-(2,3-二甲基苯氧基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, 2-(2,3-Dimethylphenoxy)propanoic acid, is a chemical entity that can be associated with various research areas, including organic synthesis, photolysis reactions, and the study of molecular structures and conformations. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, hydrogenation, and oxidation processes. For instance, the preparation of 2,2-dimethylolpropanoic acid involved mixed aldol condensation and oxidation from formaldehyde and propaldehyde . Similarly, the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid was achieved through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . These methods could potentially be adapted for the synthesis of 2-(2,3-Dimethylphenoxy)propanoic acid by considering the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and conformation of compounds can be elucidated using techniques such as X-ray diffraction analysis, as demonstrated in the study of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives . The crystal structures provided insights into the conformation of the amine fragments and the overall molecular arrangement. Such structural analyses are crucial for understanding the properties and reactivity of a compound like 2-(2,3-Dimethylphenoxy)propanoic acid.
Chemical Reactions Analysis
The behavior of compounds under various conditions can be studied through their participation in chemical reactions. For example, the photolysis of 3-(hydroxymethyl)benzophenone in different solvents led to the formation of various reactive intermediates and long-lived light-absorbing transient species . Acid treatment of certain phenolic compounds resulted in the formation of diarylpropanones . These studies highlight the importance of understanding the reaction mechanisms and the conditions that influence the reactivity of compounds, which would be relevant for the analysis of 2-(2,3-Dimethylphenoxy)propanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be characterized using various analytical techniques. For instance, the separation of stereo isomers was achieved using reverse phase high-performance liquid chromatography (HPLC) . The electronic properties and thermal stability of synthesized compounds were analyzed using spectroscopic and thermal analysis methods . These techniques could be applied to determine the properties of 2-(2,3-Dimethylphenoxy)propanoic acid, such as its stability, solubility, and optical activity.
科学研究应用
化学合成和分子结构研究:
- Hogale 等人 (1995) 概述了使用 2-(2,4-二甲基苯氧基)丙酸合成新的苯并呋喃 (2,3-c) 吡唑-3(1H)-酮,展示了其在复杂有机化合物形成中的作用 Hogale、Shirke 和 Kharade,1995。
- Nitek 等人 (2020) 对 2-氨基-N-[2-(二甲基苯氧基)乙基]丙醇-1-醇衍生物进行了构象分析,有助于理解不同环境中的分子结构 Nitek、Kania、Marona、Waszkielewicz 和 Żesławska,2020。
手性固定相的开发:
- Chen 等人 (2011) 从 D-酒石酸合成了手性选择剂,包括 (2S,3S)-2,3-双(3,5-二甲基苯甲酰氧基)-3-(苄氧羰基)丙酸,用于手性固定相 (CSP) 中的增强对映体分离,表明其在色谱法中的应用 Chen、Li、Xiao、Chen、Li 和 Bai,2011。
树脂合成和热成像应用:
- An 等人 (2015) 专注于使用 3-(二甲氨基)丙酸(一种相关化合物)合成水溶性热敏树脂,展示了在热激光成像中的潜在应用 An、Yu、Pu 和 Li,2015。
结构研究和抗惊厥应用:
- Kamiński 等人 (2016) 从 3-甲基和 3,3-二甲基-(2,5-二氧代吡咯烷-1-基)丙酸或丁酸合成杂合抗惊厥药,结合了已知抗癫痫药物的化学片段,表明其在药物开发中的相关性 Kamiński、Zagaja、Rapacz、Łuszczki、Andres-Mach、Abram 和 Obniska,2016。
晶体学分析:
- Linden 等人 (2006) 研究了衍生自 2-甲基-2-[(3-羟基-2-苯基丙酰)氨基]丙酸的大环化合物的晶体结构,有助于理解分子几何和键合 Linden、Iliev 和 Heimgartner,2006。
安全和危害
属性
IUPAC Name |
2-(2,3-dimethylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-5-4-6-10(8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPCOTDSWVBJCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397395 |
Source


|
| Record name | 2-(2,3-dimethylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenoxy)propanoic acid | |
CAS RN |
22504-84-3 |
Source


|
| Record name | 2-(2,3-Dimethylphenoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22504-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-dimethylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)
![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)


![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)